![molecular formula C17H19N3O5 B2732854 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide CAS No. 1795305-44-0](/img/structure/B2732854.png)

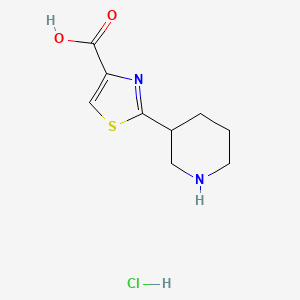

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

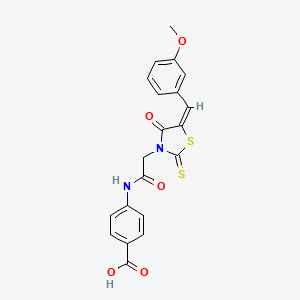

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive compounds . The compound also contains a 1-methyl-1H-pyrrol-2-yl group, which is a type of imidazole. Imidazoles are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Wissenschaftliche Forschungsanwendungen

Photooxidation Reactions in Organic Synthesis

The study by Gramain, Remuson, and Troin (1979) explores the photooxidation of N-methyl 2-pyrrolidone, leading to N-methylsuccinimide. This process is applicable to various lactams and amides, resulting in corresponding imides or hydroperoxy/hydroxyamides depending on the substitution near the nitrogen atom. The mechanism involves hydrogen atom abstraction followed by oxidation, highlighting the potential of photooxidation reactions in synthesizing organic compounds with structural similarities to the specified compound (Gramain, Remuson, & Troin, 1979).

Thermolysis and Synthesis of Heterocyclic Compounds

Gaber, Muathen, and Taib (2012) describe the thermolysis of N-arylnicotinamide oximes, leading to the formation of several heterocyclic compounds, including benzimidazoles and benzoxazoles. This study illustrates the potential for synthesizing complex heterocyclic structures through thermolysis, which could be relevant for designing derivatives of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide with varied biological activities (Gaber, Muathen, & Taib, 2012).

Synthesis and Characterization of Pyrazole Derivatives

Titi et al. (2020) synthesized and characterized pyrazole derivatives with potential antitumor, antifungal, and antibacterial activities. The study demonstrates the synthesis, structural analysis, and evaluation of biological activities of compounds structurally related to pyrroles, suggesting a methodology that could be applied to research on this compound (Titi et al., 2020).

HDAC Inhibitors and Anticancer Research

Ragno et al. (2004) developed synthetic histone deacetylase (HDAC) inhibitors based on aroyl-pyrrole-hydroxy-amides, demonstrating significant biological activity against HDAC enzymes and potential applications in anticancer therapy. The methodology and findings in this study could provide insights into designing and evaluating similar compounds like this compound for therapeutic applications (Ragno et al., 2004).

Wirkmechanismus

While the exact mechanism of action for this compound is not known, compounds with similar structures have shown various biological activities. For example, certain 1-benzo [1,3]dioxol-5-yl-indoles have demonstrated anticancer activity, causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .

Zukünftige Richtungen

Compounds with similar structures have shown promise in various areas, particularly as anticancer agents . Therefore, this compound could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

Eigenschaften

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-20-8-2-3-12(20)13(21)6-7-18-16(22)17(23)19-11-4-5-14-15(9-11)25-10-24-14/h2-5,8-9,13,21H,6-7,10H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHUEIIKWFXSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2732772.png)

![N-[[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2732778.png)

![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)

![3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732788.png)

![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)